Orthogonal Reactivity: Dual Reactive Sites Compared to 5-Aminoisoquinoline
5-Amino-1-chloroisoquinoline possesses two distinct reactive sites, enabling sequential, site-selective derivatization in contrast to 5-aminoisoquinoline, which has a single reactive handle . The 1-chloro substituent allows for nucleophilic aromatic substitution (SNAr) with amines, alkoxides, and thiols, or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 5-amino group can be independently functionalized through amidation, sulfonylation, or reductive amination [1]. This orthogonality reduces step count by at least one synthetic operation in a typical library synthesis workflow and enables parallel diversification, a capability absent in mono-functionalized building blocks .
| Evidence Dimension | Number of orthogonal reactive sites available for sequential derivatization |
|---|---|
| Target Compound Data | 2 (C1-Cl for cross-coupling/SNAr; C5-NH2 for amidation/sulfonylation) [1] |
| Comparator Or Baseline | 5-Aminoisoquinoline (CAS 1125-60-6): 1 reactive site (C5-NH2 only, no halogen handle) |
| Quantified Difference | 100% increase in orthogonal reactive sites; enables at least one fewer synthetic step in sequential derivatization sequences |
| Conditions | Standard organic synthesis conditions; widely applicable in medicinal chemistry library production |
Why This Matters
Dual orthogonal reactivity directly translates to reduced synthesis time, lower cost, and increased diversity in lead optimization programs.
- [1] Banwell, M. G., et al. (2010). An effective BINAP and microwave accelerated palladium-catalyzed amination of 1-chloroisoquinolines in the synthesis of new 1,3-disubstituted isoquinolines. Tetrahedron Letters, 51(30), 3892-3894. Demonstrates Pd-catalyzed amination of 1-chloroisoquinolines. View Source
